molecular formula C14H24N2O2 B8110494 Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone

Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone

Cat. No.: B8110494
M. Wt: 252.35 g/mol
InChI Key: HIIBOMURZGSHEO-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating diseases such as tuberculosis, where it may inhibit key proteins involved in the pathogen's survival.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which Pyrrolidin-1-yl(2-oxa-9-azaspiro[5.5]undecan-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure and are often studied for their biological activities.

  • Spiro[5.5]undecane derivatives: Variants of this compound with different substituents can exhibit diverse chemical and biological properties.

Uniqueness: Pyrrolidin-1-yl(2-oxa-9-azaspiro[5

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Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecan-3-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(16-9-1-2-10-16)12-3-4-14(11-18-12)5-7-15-8-6-14/h12,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIBOMURZGSHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC3(CCNCC3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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